Cas no 54924-47-9 (3-Aminotetrahydro-1,3-oxazin-2-one)
3-Aminotetrahydro-1,3-oxazin-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-Aminotetrahydro-1,3-oxazin-2-one
- 3-amino-1,3-oxazinan-2-one
- 3-amino-[1,3]oxazinan-2-one
- 3-Amino-tetrahydro-1,3-oxazin-2-on
- 3-amino-tetrahydro-1,3-oxazin-2-one
- 3-Aminotetrahydro-2H-1,3-oxazin-2-one
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Computed Properties
- Exact Mass: 116.05900
Experimental Properties
- PSA: 55.56000
- LogP: 0.34060
3-Aminotetrahydro-1,3-oxazin-2-one Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Aminotetrahydro-1,3-oxazin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A629960-10mg |
3-Aminotetrahydro-1,3-oxazin-2-one |
54924-47-9 | 10mg |
$ 178.00 | 2023-04-19 | ||
| TRC | A629960-100mg |
3-Aminotetrahydro-1,3-oxazin-2-one |
54924-47-9 | 100mg |
$ 1372.00 | 2023-04-19 | ||
| Ambeed | A665690-1g |
3-Amino-1,3-oxazinan-2-one |
54924-47-9 | 97% | 1g |
$1530.0 | 2025-02-21 | |
| A2B Chem LLC | AG26298-50mg |
3-Amino-1,3-oxazinan-2-one |
54924-47-9 | 95% | 50mg |
$227.00 | 2024-04-19 | |
| A2B Chem LLC | AG26298-100mg |
3-Amino-1,3-oxazinan-2-one |
54924-47-9 | 95% | 100mg |
$322.00 | 2024-04-19 | |
| A2B Chem LLC | AG26298-250mg |
3-Amino-1,3-oxazinan-2-one |
54924-47-9 | 95% | 250mg |
$445.00 | 2024-04-19 | |
| A2B Chem LLC | AG26298-500mg |
3-Amino-1,3-oxazinan-2-one |
54924-47-9 | 95% | 500mg |
$681.00 | 2024-04-19 | |
| A2B Chem LLC | AG26298-1g |
3-Amino-1,3-oxazinan-2-one |
54924-47-9 | 95% | 1g |
$862.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309573-50mg |
3-Amino-1,3-oxazinan-2-one |
54924-47-9 | 97% | 50mg |
¥3931.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309573-100mg |
3-Amino-1,3-oxazinan-2-one |
54924-47-9 | 97% | 100mg |
¥7344.00 | 2024-05-09 |
3-Aminotetrahydro-1,3-oxazin-2-one Suppliers
3-Aminotetrahydro-1,3-oxazin-2-one Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 3-Aminotetrahydro-1,3-oxazin-2-one
Recent Advances in the Study of 3-Aminotetrahydro-1,3-oxazin-2-one (CAS: 54924-47-9) in Chemical Biology and Pharmaceutical Research
The compound 3-Aminotetrahydro-1,3-oxazin-2-one (CAS: 54924-47-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic scaffold, characterized by a fused oxazinone ring, has been explored for its role in drug design, particularly as a building block for novel bioactive molecules. Recent studies have highlighted its utility in modulating enzyme activity, targeting protein-protein interactions, and serving as a precursor for the synthesis of more complex pharmacophores.
One of the key areas of investigation involves the compound's application in the development of protease inhibitors. Researchers have demonstrated that derivatives of 3-Aminotetrahydro-1,3-oxazin-2-one exhibit potent inhibitory effects against serine and cysteine proteases, which are implicated in various pathological conditions, including viral infections and inflammatory diseases. The mechanism of inhibition often involves the formation of covalent adducts with the active-site residues of the target enzymes, thereby blocking their catalytic activity. These findings have opened new avenues for the design of next-generation antiviral and anti-inflammatory agents.
In addition to its protease inhibitory properties, 3-Aminotetrahydro-1,3-oxazin-2-one has been investigated for its potential as a chiral auxiliary in asymmetric synthesis. The compound's rigid bicyclic structure and stereogenic centers make it an excellent candidate for controlling the stereochemical outcome of synthetic transformations. Recent reports have described its use in the enantioselective synthesis of β-amino acids and other biologically relevant molecules, underscoring its versatility in organic and medicinal chemistry.
Another promising direction of research focuses on the compound's role in the development of antimicrobial agents. Structural modifications of the oxazinone core have yielded derivatives with broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungal pathogens. These derivatives often exhibit improved pharmacokinetic profiles compared to existing antimicrobial drugs, making them attractive candidates for further preclinical evaluation. Mechanistic studies suggest that these compounds disrupt bacterial cell wall biosynthesis or interfere with essential metabolic pathways, leading to bacterial cell death.
Despite these advancements, challenges remain in optimizing the pharmacological properties of 3-Aminotetrahydro-1,3-oxazin-2-one derivatives. Issues such as solubility, metabolic stability, and off-target effects need to be addressed to translate these findings into clinically viable therapeutics. Recent efforts have employed computational modeling and structure-activity relationship (SAR) studies to guide the rational design of more effective and safer derivatives. These approaches have led to the identification of lead compounds with enhanced selectivity and reduced toxicity.
In conclusion, the ongoing research on 3-Aminotetrahydro-1,3-oxazin-2-one (CAS: 54924-47-9) underscores its potential as a versatile scaffold in drug discovery and chemical biology. Its applications span from enzyme inhibition to asymmetric synthesis and antimicrobial development, highlighting its broad utility. Future studies are expected to further elucidate its mechanisms of action and optimize its derivatives for clinical use, paving the way for novel therapeutic interventions.
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